(2S)-2-[(Triphenylmethyl)amino]propanoic acid; diethylamine
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Overview
Description
(2S)-2-[(Triphenylmethyl)amino]propanoic acid; diethylamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triphenylmethyl group attached to an amino acid backbone. The presence of diethylamine further enhances its chemical properties, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(Triphenylmethyl)amino]propanoic acid; diethylamine typically involves the protection of the amino group of the amino acid with a triphenylmethyl group. This is followed by the introduction of the diethylamine moiety. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(Triphenylmethyl)amino]propanoic acid; diethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the diethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[(Triphenylmethyl)amino]propanoic acid; diethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and protein folding due to its ability to mimic natural amino acids.
Medicine
Industry
Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (2S)-2-[(Triphenylmethyl)amino]propanoic acid; diethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triphenylmethyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The diethylamine moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties.
Amino Acids: Compounds like glycine and alanine that share the amino acid backbone.
Sulfur Compounds: Compounds containing sulfur that exhibit unique reactivity.
Uniqueness
(2S)-2-[(Triphenylmethyl)amino]propanoic acid; diethylamine stands out due to its combination of a bulky triphenylmethyl group and a flexible diethylamine moiety. This unique structure allows for versatile applications across different fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
N-ethylethanamine;2-(tritylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2.C4H11N/c1-17(21(24)25)23-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;1-3-5-4-2/h2-17,23H,1H3,(H,24,25);5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGPLCPGMCXDCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.CC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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